molecular formula C22H40N2O4S B13859620 N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt

N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt

Cat. No.: B13859620
M. Wt: 428.6 g/mol
InChI Key: HIXZZZMHIYDVNS-UCKZDWSRSA-N
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Description

N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt is a complex organic compound that features a cysteine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt typically involves the following steps:

    Starting Materials: The synthesis begins with L-cysteine and a suitable acetylating agent.

    Acetylation: L-cysteine is acetylated to form N-acetyl-L-cysteine.

    Addition of Butenyl Group: The 4-hydroxy-3-methyl-2-trans-buten-1-yl group is introduced through a substitution reaction.

    Formation of Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the compound with dicyclohexylamine.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions may target the double bond in the butenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the acetyl and butenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on cellular processes.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The acetyl and butenyl groups may play a role in binding to enzymes or receptors, modulating their activity. The cysteine moiety could be involved in redox reactions or act as a nucleophile in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A simpler derivative used as a mucolytic agent.

    S-Butenyl-L-cysteine: Lacks the acetyl group but has similar structural features.

Uniqueness

N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H40N2O4S

Molecular Weight

428.6 g/mol

IUPAC Name

(2R)-2-acetamido-3-[(E)-4-hydroxy-3-methylbut-2-enyl]sulfanylpropanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C10H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(5-12)3-4-16-6-9(10(14)15)11-8(2)13/h11-13H,1-10H2;3,9,12H,4-6H2,1-2H3,(H,11,13)(H,14,15)/b;7-3+/t;9-/m.0/s1

InChI Key

HIXZZZMHIYDVNS-UCKZDWSRSA-N

Isomeric SMILES

C/C(=C\CSC[C@@H](C(=O)O)NC(=O)C)/CO.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=CCSCC(C(=O)O)NC(=O)C)CO.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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